N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide, also known by its CAS number 1246303-14-9, is a compound that has garnered attention in medicinal chemistry due to its selective inhibition of phospholipase D1 (PLD1). This compound is characterized by its complex structure, which includes a piperidine ring and a cyclopropane carboxamide moiety, making it a subject of interest for various biochemical studies and potential therapeutic applications.
The compound is derived from synthetic methodologies that involve the construction of benzimidazole derivatives and their incorporation into piperidine frameworks. It is commonly referenced in chemical databases and literature focused on enzyme inhibitors and drug development.
N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide can be classified as:
The synthesis of N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide typically involves multiple steps:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are used to confirm the structure and purity of the final product.
The molecular formula for N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide is C25H29BrN4O2. The compound features several key structural elements:
Structural Feature | Description |
---|---|
Benzimidazole Ring | Contains a bromo substituent at position 5 |
Piperidine Ring | Attached to the benzimidazole via an amine bond |
Cyclopropane Ring | Forms part of the carboxamide functionality |
Carboxamide Group | Exhibits typical amide characteristics |
The molecular weight of this compound is approximately 497.43 g/mol. Its structural complexity allows for various interactions with biological targets, particularly enzymes involved in lipid metabolism.
N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide primarily acts as an inhibitor of phospholipase D1. The mechanism involves:
The specificity of this compound for phospholipase D1 over phospholipase D2 (more than 1700-fold selectivity) makes it a valuable tool in biochemical research aimed at understanding lipid signaling.
The mechanism of action for N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-y]propan -2 -yl]-2 -phenylcyclopropane -1 -carboxamide involves:
Experimental data indicates that this compound can effectively reduce enzyme activity in vitro, making it a candidate for further investigation in therapeutic contexts.
N-[1-[4-(5-bromo -2 -oxo -3H -benzimidazol - 1 -yl)piperidin - 1 -yl]propan - 2 - yl]- 2 - phenylcyclopropanecarboxamide exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The chemical properties include stability under standard laboratory conditions and reactivity towards nucleophiles due to the presence of the carbonyl group in the carboxamide functionality.
N-[1-[4-(5-bromo - 2 - oxo - 3H - benzimidazol - 1 - yl)piperidin - 1 - yl]propan - 2 - yl]- 2 - phenylcyclopropanecarboxamide has potential applications in:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3